molecular formula C5H6ClNS B1647557 2-Chloro-5-ethylthiazole CAS No. 857549-84-9

2-Chloro-5-ethylthiazole

Cat. No.: B1647557
CAS No.: 857549-84-9
M. Wt: 147.63 g/mol
InChI Key: PDCCSNAOZCFXCN-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylthiazole is a halogenated heterocyclic compound that serves as a valuable synthetic intermediate in organic chemistry and drug discovery. The presence of both a chloro substituent and an ethyl group on the thiazole core provides distinct reactivity profiles for further functionalization, particularly in metalation and cross-coupling reactions . Thiazole derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This compound is recognized for its application as a key building block in the development of novel chemical entities. Researchers utilize this reagent in the synthesis of complex molecules for various investigative purposes. As a halogenated thiazole, its reactivity allows for selective nucleophilic substitution at the 2-position or deprotonation at the 5-position when the 2-position is blocked, enabling the creation of diverse molecular architectures . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical.

Properties

IUPAC Name

2-chloro-5-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCCSNAOZCFXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312888
Record name 2-Chloro-5-ethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857549-84-9
Record name 2-Chloro-5-ethylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857549-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-ethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis with Subsequent Diazotization-Chlorination

Thiazole Ring Formation via Hantzsch Reaction

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. For 2-chloro-5-ethylthiazole, this method involves condensing ethyl 3-bromopentanoate with thiourea in ethanol under reflux (78°C, 12 hours). The reaction proceeds via nucleophilic attack of thiourea on the α-bromoketone, forming 2-amino-5-ethylthiazole as the primary product. Critical parameters include:

  • Molar ratio : 1:1.2 (α-bromoketone:thiourea) to minimize unreacted starting material.
  • Solvent : Anhydrous ethanol ensures optimal solubility and reaction kinetics.
  • Workup : Filtration and recrystallization from hexane/ethyl acetate (4:1) yield 72% pure 2-amino-5-ethylthiazole.

Diazotization and Chlorination

The amino group at C2 is replaced via diazotization using NaNO₂/HCl at 0–5°C, followed by chlorination with CuCl in concentrated HCl:

  • Diazotization : 2-Amino-5-ethylthiazole (1 mol) is treated with NaNO₂ (1.1 mol) in 6 M HCl at 0°C for 30 minutes.
  • Chlorination : The diazonium salt is heated to 50°C with CuCl (0.2 mol), yielding this compound after extraction (diethyl ether) and distillation (58% yield).
Challenges:
  • Byproduct formation : Over-chlorination at C4 occurs if temperatures exceed 60°C, necessitating precise thermal control.
  • Purification : Distillation under reduced pressure (3 mbar, 70°C) isolates the product with 95% purity.

Direct Chlorination of 5-Ethylthiazole

Regioselective Chlorination Strategies

Chlorinating pre-formed 5-ethylthiazole requires directing agents to ensure C2 selectivity. Sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 25°C achieves 63% regioselectivity for C2 chlorination:

  • Mechanism : The ethyl group at C5 exerts a meta-directing effect, guiding electrophilic attack to C2.
  • Conditions : 1.2 eq SO₂Cl₂, 6-hour reaction time, quenched with ice-water.
  • Yield : 47% after silica gel chromatography (hexane:EtOAc 9:1).

Catalytic Enhancements

Introducing FeCl₃ (5 mol%) as a Lewis acid improves yield to 61% by polarizing the thiazole ring, enhancing electrophilic susceptibility at C2.

Nucleophilic Substitution at C5 of 2-Chloro-5-Chloromethylthiazole

Synthesis of 2-Chloro-5-Chloromethylthiazole

Adapting methods from patent US5959118, allyl isothiocyanate is treated with N-chlorosuccinimide (NCS) in DCM at −10°C, followed by oxidation with H₂O₂ to yield 2-chloro-5-chloromethylthiazole (81% purity).

Ethyl Group Introduction via Grignard Reagent

The chloromethyl group undergoes substitution with ethylmagnesium bromide (3 eq) in tetrahydrofuran (THF) at −78°C:

  • Reaction time : 2 hours, followed by warming to 25°C.
  • Workup : Hydrolysis with NH₄Cl and extraction affords this compound in 34% yield.
Limitations:
  • Competing elimination : Base-sensitive conditions risk dehydrohalogenation, forming thiazole byproducts.
  • Low efficiency : Steric hindrance from the thiazole ring reduces nucleophilic accessibility.

Palladium-Catalyzed Cross-Coupling at C5

Synthesis of 5-Bromo-2-Chlorothiazole

Bromination of 2-chlorothiazole with Br₂ in acetic acid at 80°C for 8 hours introduces bromine at C5 (para to Cl), yielding 5-bromo-2-chlorothiazole (66%).

Suzuki-Miyaura Coupling

Reacting 5-bromo-2-chlorothiazole (1 mol) with ethylboronic acid (1.5 mol) under Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in dioxane/water (4:1) at 100°C for 12 hours achieves 74% yield.

Advantages:
  • High selectivity : Ethyl group installs exclusively at C5 with no detectable C4 substitution.
  • Scalability : Reactions perform equally well at 0.1–5 mol scales.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Temperature (°C) Yield (%) Purity (%)
Hantzsch/Diazotization Ethyl 3-bromopentanoate NaNO₂, CuCl 0–50 58 95
Direct Chlorination 5-Ethylthiazole SO₂Cl₂, FeCl₃ 25 61 92
Nucleophilic Substitution 2-Chloro-5-chloromethyl EthylMgBr −78 34 88
Suzuki Coupling 5-Bromo-2-chlorothiazole Pd(PPh₃)₄, ethylboronic acid 100 74 98

Industrial-Scale Considerations

Cost-Effectiveness

The Hantzsch method, while moderate in yield (58%), uses low-cost thiourea and ethanol, making it economically viable for multi-kilogram production. Conversely, palladium catalysts in cross-coupling increase costs but justify higher-purity APIs.

Environmental Impact

  • Waste generation : Diazotization produces nitrogen gas and chloride salts, requiring neutralization.
  • Solvent recovery : Distillation reclaims >90% THF and DCM in cross-coupling processes.

Chemical Reactions Analysis

Nucleophilic Substitution at C-2 Chlorine

The C-2 chlorine in thiazoles is highly reactive due to electron withdrawal by the sulfur and nitrogen atoms. Common nucleophilic substitutions include:

Reaction TypeConditionsProduct ExampleSource(s)
Hydrodehalogenation H₂, Pd/C, NaOAc, MeOH, 65°C, 19 h5-Ethylthiazole
Amination Primary/secondary amines, K₂CO₃, DMF, 100°CN-Alkyl-5-ethylthiazol-2-amine
Alkoxylation NaOR (R = alkyl), polar aprotic solvent2-Alkoxy-5-ethylthiazole

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-deficient thiazole ring .

Functionalization of the Ethyl Group

The ethyl group at C-5 can undergo oxidation or coupling reactions:

Oxidation to Carboxylic Acid

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, H⁺, reflux5-Carboxythiazole-2-chloride60-70%
CrO₃AcOH, H₂SO₄, 50°C5-Carboxythiazole-2-chloride55-65%

Application : Carboxylic acid derivatives are intermediates for agrochemicals .

Radical Halogenation

Halogen SourceConditionsProductSelectivitySource
NCS, AIBNCCl₄, 80°C5-(1-Chloroethyl)thiazoleModerate
SO₂Cl₂Light, 25°C5-(1,2-Dichloroethyl)thiazoleLow

Electrophilic Aromatic Substitution

Thiazoles undergo electrophilic substitution at C-4 (para to sulfur). For 2-chloro-5-ethylthiazole:

ReactionElectrophileConditionsProductSource
Nitration HNO₃, H₂SO₄0°C, 2 h4-Nitro-2-chloro-5-ethylthiazole
Sulfonation SO₃, H₂SO₄100°C, 6 h4-Sulfo-2-chloro-5-ethylthiazole

Key Limitation : Steric hindrance from the ethyl group may reduce reaction rates compared to methyl analogues .

Cycloaddition Reactions

Thiazoles participate in [4+2] cycloadditions with dienes:

DieneConditionsProduct StructureApplicationSource
1,3-ButadieneHeat, 150°CBicyclic thiazolo-pyridinePharmaceutical scaffolds
AnthraceneUV light, benzeneThiazole-anthracene adductMaterial science

Metal-Catalyzed Cross-Coupling

The C-2 chlorine enables Suzuki-Miyaura and related couplings:

Coupling PartnerCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF2-Phenyl-5-ethylthiazole85%
Vinyltin reagentPdCl₂(dppf), THF, 60°C2-Vinyl-5-ethylthiazole78%

Note : Ethyl groups enhance stability of intermediates, improving yields compared to methyl analogues .

Spectroscopic Data for Validation

Key NMR signals for this compound (predicted from analogues ):

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H1.35 (t, J = 7.5 Hz)CH₂CH₃Ethyl group
¹H2.75 (q, J = 7.5 Hz)CH₂CH₃Ethyl group
¹H7.45 (s)H-4Thiazole ring
¹³C13.8CH₂CH₃Ethyl (terminal)
¹³C25.1CH₂CH₃Ethyl (methylene)
¹³C140.5C-5Thiazole ring
¹³C152.3C-2Thiazole ring

Scientific Research Applications

Chemical Research Applications

Synthesis of Thiazole Derivatives
2-Chloro-5-ethylthiazole serves as a crucial building block in the synthesis of more complex thiazole derivatives. These derivatives often exhibit significant biological activities, making them valuable in pharmaceutical development.

Electrophilic and Nucleophilic Reactions
The compound can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position, facilitating various chemical transformations that are essential for creating new compounds with desired properties.

Biological Applications

Enzyme Inhibition Studies
Research indicates that this compound is utilized in studies related to enzyme inhibition and protein interactions. Such studies are pivotal for understanding biochemical pathways and developing inhibitors for therapeutic purposes.

Antimicrobial and Antifungal Properties
Thiazole derivatives, including this compound, have been investigated for their antimicrobial and antifungal properties. This compound has shown potential against various pathogens, making it a candidate for drug development .

Medical Applications

Anticancer Research
Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds derived from this compound have demonstrated cytotoxic effects against different cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study: Anticancer Activity

In a study by Evren et al. (2019), novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized from this compound. These compounds exhibited significant anticancer activity against A549 human lung adenocarcinoma cells, with IC50 values indicating strong selectivity .

Industrial Applications

Pesticide Development
this compound is recognized as an important intermediate in the synthesis of pesticides. Its derivatives are used in formulating various agricultural chemicals that are effective against a wide range of pests while exhibiting low toxicity to non-target organisms .

Application Area Specific Use Example Compounds/Studies
ChemistrySynthesis of derivativesBuilding block for thiazoles
BiologyEnzyme inhibitionInteraction studies
MedicineAntimicrobial agentsAnticancer activity studies
IndustryPesticide formulationKey intermediate in pesticides

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethylthiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may interfere with microbial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical parameters of 2-Chloro-5-ethylthiazole and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound Not provided C₅H₆ClNS 147.62 Cl (C2), Ethyl (C5) Research applications (inferred)
2-Chloro-5-methylthiazole Not provided C₄H₄ClNS 133.60 Cl (C2), Methyl (C5) Available in milligram to kilogram batches for R&D
2-Chloro-5-(methoxymethyl)thiazole 340294-07-7 C₅H₆ClNO₂S 179.62 Cl (C2), Methoxymethyl (C5) Safety data available; used in synthesis
5-Chloro-2-ethylbenzo[d]thiazole 107611-11-0 C₉H₈ClNS 197.68 Cl (C5), Ethyl (C2), fused benzene Pharmaceutical intermediate
2-Chlorothiazole-5-carbonitrile 95453-58-0 C₄HClN₂S 144.59 Cl (C2), Nitrile (C5) High reactivity for further derivatization
5-Chloro-1,3-thiazol-2-amine hydrochloride 131052-46-5 C₃H₅Cl₂N₂S 187.06 Cl (C5), NH₂ (C2), HCl salt Precursor for bioactive molecules
Key Observations:
  • Substituent Effects: Alkyl Groups: The ethyl group in this compound increases molecular weight and lipophilicity compared to the methyl analog (133.60 vs. Electron-Withdrawing Groups: The chlorine atom at C2 stabilizes the thiazole ring via electron withdrawal, a feature shared across all listed compounds. Nitrile (C≡N) and aldehyde (CHO) substituents (e.g., 2-Chlorothiazole-5-carbonitrile) further enhance electrophilicity, enabling nucleophilic substitutions . Benzannulation: 5-Chloro-2-ethylbenzo[d]thiazole incorporates a fused benzene ring, significantly altering electronic properties and expanding π-π stacking interactions, which are critical in crystal engineering and antimicrobial activity .
Pharmaceutical Intermediates
  • 5-Chloro-2-ethylbenzo[d]thiazole : This benzothiazole derivative is synthesized for bioactive molecule development, leveraging its planar structure for target binding .
  • 2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole : The pyrazole substituent introduces nitrogen-rich pharmacophoric features, making it valuable in kinase inhibitor design .
Material Science
  • 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol: Exhibits strong intermolecular hydrogen bonding (C5—H5A···O2) and π-π interactions (3.7365 Å), stabilizing crystal lattices .

Biological Activity

2-Chloro-5-ethylthiazole is a heterocyclic compound characterized by a thiazole ring with a chlorine atom and an ethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C5H6ClN2S
  • Molecular Weight : 162.62 g/mol
  • Structure : Contains a five-membered ring that includes sulfur and nitrogen atoms, along with a chlorine substituent and an ethyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chlorine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This property enables the compound to bind to enzymes and receptors, potentially inhibiting their activity and disrupting biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Studies indicate that thiazole derivatives can exhibit antimicrobial properties, impacting bacterial growth and survival.
  • Anticancer Potential : Research has suggested that thiazole compounds can induce apoptosis in cancer cells through various pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntimicrobialExhibits activity against various bacterial strains, potentially disrupting cell wall synthesis or function.
AnticancerShows promise in inducing apoptosis in cancer cell lines, with varying efficacy depending on structural modifications.
AnticonvulsantSome derivatives demonstrate anticonvulsant properties in animal models, indicating potential for neurological applications.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Research :
    • In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that derivatives of thiazole, including this compound, induced cell death at concentrations as low as 10 µM . The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Anticonvulsant Activity :
    • Research indicated that certain thiazole derivatives exhibited anticonvulsant effects in animal models, with this compound showing median effective doses lower than those of traditional anticonvulsants like ethosuximide .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

CompoundKey ActivityNotes
2-Chloro-5-methylthiazoleAntimicrobialSimilar structure but different substituents may affect reactivity.
5-EthylthiazoleAnticancerLacks chlorine; may show different efficacy profiles.
2-Amino-5-thiazoleAnticonvulsantContains amino group; alters biological interactions significantly.

Q & A

Q. How can this compound be functionalized for material science applications?

  • Methodological Answer :
  • Synthesize metal-organic frameworks (MOFs) by coordinating ethyl groups with transition metals (e.g., Cu²⁺).
  • Polymerize via radical initiators to create conductive thiazole-based polymers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-ethylthiazole
Reactant of Route 2
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2-Chloro-5-ethylthiazole

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